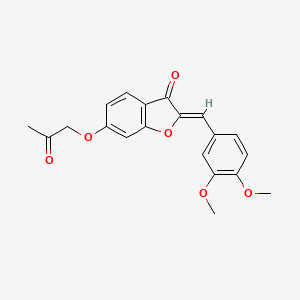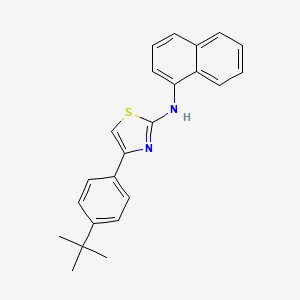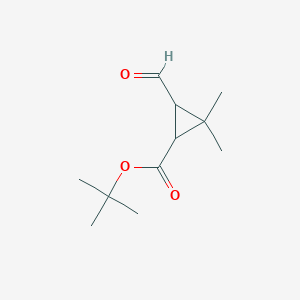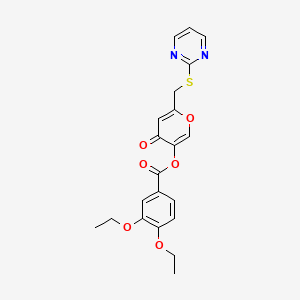![molecular formula C13H9ClF5N5 B2493808 7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine CAS No. 956165-30-3](/img/structure/B2493808.png)
7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves novel synthetic routes that efficiently allow C–C, C–N, and C–S bond formation. For example, Jismy et al. (2018) reported an efficient two-step synthesis of trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, highlighting the synthesis's efficiency and the potential for biological interest of the fluorinated compounds produced (Jismy, Allouchi, Guillaumet, Akssira, & Abarbri, 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been extensively studied. For instance, the crystal structure analysis by Portilla et al. (2006) demonstrated the hydrogen-bonded chains and frameworks within different pyrazolo[1,5-a]pyrimidine derivatives, providing insights into the inter- and intramolecular interactions that contribute to the stability and properties of these compounds (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including regioselective synthesis and modifications leading to compounds with antibacterial and antitumor activities. Aggarwal et al. (2011) describe the regioselective synthesis of new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium, showcasing the compound's versatility and potential for generating biologically active derivatives (Aggarwal, Sumran, Garg, & Aggarwal, 2011).
Physical Properties Analysis
The physical properties, including thermal stability and solubility, of pyrazolo[1,5-a]pyrimidine derivatives, are crucial for their application. Stefanello et al. (2022) investigated the solution and solid-state optical properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines, revealing insights into their photophysical behavior, which is essential for designing compounds for optical applications (Stefanello, Vieira, Araújo, Souza, Frizzo, Martins, Zanatta, Iglesias, & Bonacorso, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological molecules, are significant for the application of pyrazolo[1,5-a]pyrimidines in medicinal chemistry. He et al. (2020) synthesized two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives and characterized their antibacterial activity and interactions with plasma proteins, providing valuable information on the compound's chemical behavior in biological environments (He, Qi, Wang, Li, Zhu, Wang, & Xu, 2020).
Applications De Recherche Scientifique
Synthetic and Medicinal Aspects
The pyrazolo[1,5-a]pyrimidine scaffold, a key component of 7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine, has been a focus in drug discovery due to its broad medicinal properties. It has been applied in developing drug candidates with a wide range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. Structure-activity relationship (SAR) studies have been pivotal in deriving lead compounds for various disease targets. The scaffold has immense potential for further exploration by medicinal chemists to develop novel drug candidates (Cherukupalli et al., 2017).
Optical Sensing Applications
Pyrimidine derivatives, like the one , have been used as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. They hold significant roles in biological and medicinal applications, demonstrating their versatility and importance in scientific research (Jindal & Kaur, 2021).
Synthetic Pathways and Catalysis
Research has extensively explored the synthetic pathways employed for the development of derivatives like 7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine. The application of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, for instance, has shown wide applicability in the medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications (Parmar et al., 2023).
Antimicrobial Drug Discovery
The pyrazole bearing pyrimidine analogues, closely related to the chemical , have shown significant potential as antimicrobial agents. The structural variations and synthetic approaches applied to these analogues highlight their antimicrobial potency, emphasizing the importance of electron withdrawing groups and structural modifications in improving pharmacokinetic properties in pre-clinical drug species (Trivedi et al., 2022).
Propriétés
IUPAC Name |
7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF5N5/c1-6-3-9(12(14,15)16)24-10(21-6)4-8(22-24)7-5-20-23(2)11(7)13(17,18)19/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJDTDBFKRZIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)Cl)C3=C(N(N=C3)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2493726.png)



![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)
![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)
![(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid](/img/structure/B2493735.png)






![4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2493745.png)